2-(4-Allylpiperazin-1-yl)pyridin-3-amine
Overview
Description
2-(4-Allylpiperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(4-Allylpiperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDK2 affects the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to impact gene expression related to cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically binds to the active site of CDK2, inhibiting its kinase activity . This inhibition leads to the disruption of the CDK2/cyclin A2 complex, resulting in cell cycle arrest. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. The compound’s therapeutic window is narrow, requiring careful dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The compound’s metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported into cells via membrane transporters and distributed to various cellular compartments . The compound’s localization and accumulation within tissues depend on its interactions with binding proteins and cellular uptake mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins such as CDK2 . The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-6-15-7-9-16(10-8-15)12-11(13)4-3-5-14-12/h2-5H,1,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQCFCOICJDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.